molecular formula C9H13I B13482527 1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane

1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane

Cat. No.: B13482527
M. Wt: 248.10 g/mol
InChI Key: HWFIQFLFFSWRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-3-iodobicyclo[111]pentane is a compound that features a unique bicyclo[111]pentane scaffold, which is known for its rigidity and distinctive three-dimensional structure

Chemical Reactions Analysis

1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include copper(I) catalysts, alkynes, and various nucleophiles. The major products formed from these reactions are typically substituted bicyclo[1.1.1]pentane derivatives with enhanced chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its rigid and three-dimensional structure. This allows it to mimic the geometry of other functional groups, thereby altering the physicochemical and pharmacokinetic properties of the molecules it is incorporated into . The pathways involved typically include interactions with enzymes and receptors, leading to changes in biological activity.

Comparison with Similar Compounds

1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives, such as 1-azido-3-iodobicyclo[1.1.1]pentane and 1-ethynylbicyclo[1.1.1]pentane . These compounds share the same core structure but differ in their substituents, which can lead to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its cyclobutyl and iodine substituents, which provide distinct reactivity and potential for further functionalization.

Properties

Molecular Formula

C9H13I

Molecular Weight

248.10 g/mol

IUPAC Name

1-cyclobutyl-3-iodobicyclo[1.1.1]pentane

InChI

InChI=1S/C9H13I/c10-9-4-8(5-9,6-9)7-2-1-3-7/h7H,1-6H2

InChI Key

HWFIQFLFFSWRHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C23CC(C2)(C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.